Tert-butyl 2-(propylamino)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(propylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-6-10-7-8(11)12-9(2,3)4/h10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPWJXUCXVCZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279216 | |
| Record name | N-Propylglycine 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66116-14-1 | |
| Record name | N-Propylglycine 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66116-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propylglycine 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Tert Butyl 2 Propylamino Acetate and Its Analogues
Direct Synthesis Approaches and Mechanistic Considerations
Direct synthetic strategies for tert-butyl 2-(propylamino)acetate typically involve a two-step process: the formation of the tert-butyl ester of glycine (B1666218), followed by the introduction of the propylamino group.
Esterification of Glycine Derivatives with Tert-butyl Chloroacetate (B1199739)
The formation of the tert-butyl ester is a crucial first step. While various methods exist for the synthesis of tert-butyl esters of amino acids, a common approach involves the acid-catalyzed reaction of the amino acid with a tert-butylating agent. researchgate.netgoogle.com One such method is the reaction of a glycine derivative with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst like perchloric acid. google.comnih.gov This method is advantageous as it can be performed under relatively mild conditions.
Another approach is the use of isobutylene (B52900) and an acid catalyst with the amino acid. researchgate.netgoogle.com However, a direct route utilizing tert-butyl chloroacetate for the esterification of glycine itself is less commonly described for the initial ester formation due to the reactivity of the chloroacetate. Instead, tert-butyl chloroacetate is more typically employed as an alkylating agent.
A general and convenient method for preparing tert-butyl esters of amino acids involves the reaction of the N-protected amino acid with tert-butanol (B103910) using reagents like anhydrous magnesium sulfate (B86663) and boron trifluoride diethyl etherate. researchgate.net After the esterification, the protecting group can be removed to yield the free amino acid ester.
Introduction of the Propylamino Moiety via Alkylation and Reductive Amination
With the tert-butyl glycinate (B8599266) intermediate in hand, the propylamino group is introduced. Reductive amination is a powerful and widely used method for the N-alkylation of amines. monash.educapes.gov.br This process involves the reaction of the primary amine of tert-butyl glycinate with propanal (propionaldehyde) to form an intermediate imine. The imine is then reduced in situ to the desired secondary amine, this compound.
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the aldehyde. monash.edu This method avoids the over-alkylation that can be problematic with direct alkylation using propyl halides. The versatility of reductive amination allows for the synthesis of a wide array of N-alkyl amino esters by simply varying the aldehyde or ketone used. acs.org
Catalytic and Stereoselective Synthesis Pathways
Catalytic methods offer advantages in terms of efficiency, selectivity, and sustainability. These approaches are particularly valuable for controlling stereochemistry, which is often a critical consideration in the synthesis of bioactive molecules.
Reformatsky Reaction Derivatives and Stereochemical Control
The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. A relevant variation for the synthesis of amino acid derivatives is the aza-Reformatsky (or Blaise) reaction, which utilizes an imine as the electrophile to generate β-amino esters. researchgate.net
In a potential application to synthesize analogues of this compound, an N-propyl substituted imine could react with the zinc enolate of tert-butyl bromoacetate (B1195939) or chloroacetate. The stereochemical outcome of such reactions can often be controlled by the use of chiral auxiliaries or catalysts, leading to the enantioselective synthesis of the desired product. The mechanism is believed to proceed through a six-membered cyclic transition state. researchgate.net
Transition-Metal Catalysis in Propylaminoacetate Synthesis
Transition-metal catalysis provides a powerful tool for the formation of C-N bonds. Palladium and ruthenium-based catalysts have been effectively used for the N-alkylation of amino acid esters. nih.govd-nb.info A direct N-alkylation of tert-butyl glycinate could be achieved using a propyl source, such as propanol, through a "borrowing hydrogen" methodology. nih.govd-nb.info In this process, the catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amino acid ester, with the catalyst facilitating both the imine formation and its subsequent reduction.
This approach is highly atom-economical as the only byproduct is water. Furthermore, the use of chiral phosphine (B1218219) ligands with the metal catalyst can enable high levels of stereocontrol, which is particularly important when starting with a chiral amino acid ester. nih.gov Palladium-catalyzed cross-coupling reactions have also been reported for the α-arylation of protected amino acids, demonstrating the versatility of this catalytic system in modifying amino acid derivatives. organic-chemistry.org
Table 1: Examples of Transition-Metal Catalyzed N-Alkylation of Amino Acid Derivatives
| Catalyst System | Amino Acid Derivative | Alkylating Agent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ru-complex/Diphenylphosphate | Phenylalanine pentyl ester | 4-Methylbenzyl alcohol | N-(4-methylbenzyl)phenylalanine pentyl ester | High | nih.govd-nb.info |
| Pd/C | Aromatic amines | Various aldehydes | N-alkylated anilines | Good to Excellent | chemrxiv.org |
| Pd(dba)2/P(t-Bu)3/K3PO4 | Protected glycinates | Aryl halides | α-Aryl glycinates | High | organic-chemistry.org |
Biocatalytic Routes to Tert-butyl Esters
The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. Lipases are a class of enzymes that are particularly versatile and have been widely used for esterification reactions. nih.govmdpi.comscielo.br
The synthesis of tert-butyl esters using lipases can be challenging due to the steric hindrance of the tert-butyl group. researchgate.net However, certain lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), have shown activity in the esterification of various acids with tert-butanol. nih.govmdpi.com The reaction is typically carried out in organic solvents to shift the equilibrium towards synthesis rather than hydrolysis. scielo.br For the synthesis of this compound, a two-step biocatalytic process could be envisioned. First, an N-protected glycine could be esterified with tert-butanol using a lipase. Following deprotection, a second enzymatic step or a chemical step could be used to introduce the propyl group.
Recent discoveries have identified specific motifs in lipases and esterases that confer activity towards tertiary alcohols, opening up new possibilities for the synthesis and cleavage of tert-butyl esters under mild enzymatic conditions. nih.gov
Table 2: Examples of Lipase-Catalyzed Ester Synthesis
| Enzyme | Substrates | Product | Yield/Conversion | Reference |
|---|---|---|---|---|
| Lipozyme TLIM | Sucrose, Vinyl acetate | Sucrose acetate | 84.70% | researchgate.net |
| Immobilized Rhizopus oryzae lipase | Acetic acid, Butanol | Butyl acetate | up to 80% | nih.gov |
| Aspergillus oryzae protease | N-Cbz-L-aspartic acid, 2-Butanol | N-Cbz-L-aspartyl-sec-butyl ester | up to 71% | researchgate.net |
| Candida antarctica lipase B (CALB) | Dihydrocaffeic acid, 1-Butanol | Butyl dihydrocaffeate | ~67% | mdpi.com |
Modern Reagents and Reaction Conditions in Tert-butylation
The introduction of the tert-butyl group into molecules, a process known as tert-butylation, has been the subject of extensive research to develop milder, more efficient, and selective methods.
Utilizing Bis(trifluoromethanesulfonyl)imide for Direct Esterification
A significant advancement in the synthesis of tert-butyl esters is the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH). This reagent facilitates the direct tert-butylation of various free amino acids, including the precursor to this compound. By treating a free amino acid with 1.1 equivalents of Tf₂NH in tert-butyl acetate, the corresponding tert-butyl ester with a free amino group can be obtained rapidly and in high yields. organic-chemistry.org This method is notable for its efficiency compared to conventional approaches. researchgate.net Furthermore, catalytic amounts of Tf₂NH can effectively convert various carboxylic acids and alcohols into their respective tert-butyl esters and ethers in high yields. organic-chemistry.org The reaction proceeds much faster than traditional methods, highlighting the efficacy of this reagent. researchgate.net
Boron Trifluoride Diethyl Etherate Mediated Processes
Boron trifluoride diethyl etherate (BF₃·OEt₂) is a widely utilized Lewis acid catalyst in organic synthesis. wikipedia.orgsigmaaldrich.com It serves as a convenient source of boron trifluoride (BF₃), which can activate electrophiles and catalyze a variety of reactions, including esterifications. sigmaaldrich.comnih.gov In the context of tert-butylation, BF₃·OEt₂ has been employed to facilitate the synthesis of tert-butyl esters from carboxylic acids. A practical and rapid method involves the use of 2-tert-butoxypyridine in the presence of BF₃·OEt₂ in toluene (B28343) at room temperature. This protocol has been successfully applied to a range of carboxylic acids, affording the corresponding tert-butyl esters in high yields, thus providing an effective means for the protection of carboxylic acids. researchgate.net
Di-tert-butyl Dicarbonate (B1257347) ((Boc)₂O) in Green Synthesis Approaches
Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O), is a key reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto amines. wikipedia.orgchemicalbook.com It is widely used in peptide synthesis and the pharmaceutical industry due to its high reactivity under mild conditions and the ease of removal of the resulting Boc group. chemicalbook.comorgsyn.orgechemi.com (Boc)₂O is considered a safer and more environmentally friendly alternative to other tert-butoxycarbonylating agents. orgsyn.org The reaction of (Boc)₂O with amines, often in the presence of a base like sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP), yields N-tert-butoxycarbonyl (Boc) derivatives. wikipedia.org This protection strategy prevents the amine group from participating in undesired side reactions during multi-step syntheses. echemi.com
Recent developments have focused on greener and more sustainable approaches utilizing (Boc)₂O. For instance, a novel and efficient method for the synthesis of tert-butyl esters using (Boc)₂O as the tert-butyl source has been developed using electromagnetic milling, highlighting a green and sustainable approach. researchgate.net
Process Intensification and Scalability in Laboratory Synthesis
The transition from laboratory-scale synthesis to industrial production requires careful consideration of process intensification and scalability, with a growing emphasis on incorporating green chemistry principles.
Industrial-Scale Synthesis Considerations for this compound Precursors
The industrial synthesis of precursors for this compound, such as N-propylglycine, would involve scalable and cost-effective methodologies. While specific industrial processes for N-propylglycine are not detailed in the provided search results, the synthesis of related amino acid esters often involves direct esterification methods. Large-scale preparations of N-tert-butoxycarbonylamino acids have been demonstrated using di-tert-butyl dicarbonate in aqueous organic solvent mixtures, which offers a safe and experimentally simple procedure. orgsyn.org The synthesis of tert-butyl acetate itself can be achieved through various methods, including the reaction of tert-butyl alcohol with acetic anhydride in the presence of a catalyst like zinc chloride, or from tert-butyl alcohol and acetyl chloride. orgsyn.orgprepchem.com These established methods for precursor synthesis provide a foundation for developing scalable processes for this compound.
Green Chemistry Principles Applied to Synthesis of Tert-butyl Esters
The application of green chemistry principles aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mun.ca Key principles include waste prevention, maximizing atom economy, and using safer solvents and reagents. greenchemistry-toolkit.org
In the context of tert-butyl ester synthesis, several strategies align with these principles:
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Reactions with high atom economy, such as addition reactions, are preferred. mun.ca
Use of Safer Solvents : The selection of solvents is crucial, with a preference for greener alternatives. Tert-butyl alcohol, for example, is considered a relatively green solvent, though its toxicity and environmental distribution are factors to consider. rsc.org The development of solvent-free reaction conditions is an even more sustainable approach. mun.ca
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents from a green chemistry perspective. mun.ca The application of catalysts like BF₃·OEt₂ and Tf₂NH in tert-butylation reactions reduces waste compared to methods requiring stoichiometric amounts of activating agents.
Renewable Feedstocks : While not explicitly detailed for this compound in the search results, a broader green chemistry goal is the use of renewable starting materials. greenchemistry-toolkit.org
The development of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group represents a significant step towards a more sustainable synthesis of tertiary butyl esters, offering a more efficient and versatile process compared to traditional batch methods. rsc.org
Chemical Reactivity and Transformative Potential of Tert Butyl 2 Propylamino Acetate
Mechanistic Insights into Ester Functionality in Chemical Transformations
The tert-butyl ester group in tert-butyl 2-(propylamino)acetate plays a crucial role in its chemical reactivity. The bulky tert-butyl group provides steric hindrance, which influences the reaction pathways and provides stability under certain conditions.
Hydrolysis Pathways and Derivative Formation
The hydrolysis of tert-butyl esters can proceed through different mechanisms depending on the reaction conditions, primarily whether they are acidic or basic.
Under acidic conditions, the hydrolysis of tert-butyl esters typically follows an AAL1 mechanism. oup.com This pathway involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org Subsequently, the C-O bond between the carbonyl carbon and the tert-butyl group cleaves, forming a stable tert-butyl carbocation and the corresponding carboxylic acid. acsgcipr.orgpearson.com The formation of the stable tertiary carbocation is a key driving force for this mechanism. youtube.com The released tert-butyl carbocation can then be deprotonated to form isobutylene (B52900). stackexchange.com A range of acids, including trifluoroacetic acid, sulfuric acid, and hydrochloric acid, can be used to facilitate this transformation. acsgcipr.orgstackexchange.com
In contrast, tert-butyl esters are generally resistant to basic hydrolysis due to the steric hindrance of the tert-butyl group, which impedes the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. arkat-usa.org However, under specific non-aqueous conditions, such as using potassium hydroxide in tetrahydrofuran, the saponification of hindered esters, including tert-butyl esters, can be achieved. arkat-usa.org
The hydrolysis of this compound would yield 2-(propylamino)acetic acid and tert-butanol (B103910). The stability of the tert-butyl group under basic conditions allows for selective reactions at other parts of the molecule without affecting the ester group. arkat-usa.org
Conversion of Tert-butyl Esters to Acid Chlorides, Esters, and Amides
The tert-butyl ester functionality can be converted into other important functional groups, such as acid chlorides, other esters (transesterification), and amides.
Acid Chlorides:
A notable transformation of tert-butyl esters is their direct conversion to acid chlorides. This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). organic-chemistry.orgresearchgate.net A significant advantage of using thionyl chloride is the selective conversion of tert-butyl esters to acid chlorides at room temperature, even in the presence of other less hindered esters like methyl, ethyl, and benzyl (B1604629) esters. organic-chemistry.orgnih.gov The reaction is believed to be acid-promoted, with HCl playing a critical role. organic-chemistry.org Similarly, PCl₃ can effectively chlorinate a range of tert-butyl esters to their corresponding acid chlorides. researchgate.net Another method involves the in-situ generation of acid chlorides from tert-butyl esters using α,α-dichlorodiphenylmethane as a chlorinating agent and tin(II) chloride (SnCl₂) as a catalyst under mild conditions. organic-chemistry.orgacs.orgnih.gov These acid chlorides are valuable intermediates for further reactions. researchgate.net
Esters (Transesterification):
Transesterification is the process of exchanging the alkyl group of an ester with another alcohol. For tert-butyl esters, this transformation can be challenging due to steric hindrance. However, certain catalytic systems can facilitate this reaction. For instance, a borane-catalyzed transesterification of tert-butyl esters with α-aryl α-diazoesters has been reported to proceed under mild conditions with high chemoselectivity. rsc.org Other methods for the transesterification of various esters, which could potentially be applied to tert-butyl esters, involve catalysts like scandium(III) triflate, zinc clusters, and silica (B1680970) chloride. organic-chemistry.org The transesterification of β-keto esters to their tert-butyl ester counterparts has been achieved in moderate yields. nih.gov Efficient transesterification of methyl esters to tert-butyl esters has also been demonstrated using potassium tert-butoxide in diethyl ether at ambient temperature. thieme-connect.comthieme-connect.com
Amides:
The direct conversion of tert-butyl esters to amides is a valuable transformation in organic synthesis. One approach involves the in-situ formation of an acid chloride from the tert-butyl ester, which then reacts with an amine to form the amide. organic-chemistry.orgacs.org For example, the use of α,α-dichlorodiphenylmethane and SnCl₂ allows for the one-pot synthesis of amides from tert-butyl esters and various amines under mild conditions. organic-chemistry.orgacs.orgresearchgate.net Catalytic direct amidation reactions have also been developed, where tert-butyl acetate (B1210297) has been shown to be an effective solvent for reactions catalyzed by B(OCH₂CF₃)₃. nih.gov This method is particularly useful for challenging substrates. nih.gov Acetic acid can also catalyze the N-acylation of amines using esters as the acyl source. rsc.org
Reactions at the Propylamino Moiety: Functionalization and Derivatization
The secondary amine of the propylamino group in this compound is another key site for chemical reactions, allowing for various functionalization and derivatization strategies.
Alkylation and Acylation Strategies on the Secondary Amine
Alkylation:
The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation. N-alkylation of amino acid esters can be achieved through several methods. Traditional approaches include reductive amination of aldehydes and nucleophilic substitution with alkyl halides. nih.gov More modern and atom-economical methods involve the use of alcohols as alkylating agents through a "borrowing hydrogen" strategy catalyzed by transition metals like ruthenium or iridium. nih.govresearchgate.net These methods often offer high retention of stereochemistry. nih.gov Base-mediated alkylation of N-protected amino acid esters is another common strategy. monash.edu
Acylation:
The secondary amine can be readily acylated to form amides. This is a fundamental reaction in peptide synthesis and for the introduction of various acyl groups. Acylation can be carried out using acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. A straightforward method for the N-acylation of amines involves using esters as the acyl source, which can be catalyzed by acetic acid. rsc.org Concurrent esterification and N-acetylation of amino acids can be achieved using orthoesters like triethyl orthoacetate. nih.govsci-hub.st
Oxidative Transformations and Mechanistic Exploration
The secondary amine in the propylamino group can undergo oxidative transformations. The oxidation of secondary amines can lead to the formation of imines or nitrones. oup.comuomustansiriyah.edu.iq Various oxidizing agents and catalytic systems have been developed for this purpose. For instance, a combination of N-tert-butylphenylsulfinimidoyl chloride and DBU can oxidize various secondary amines to their corresponding imines under mild conditions. oup.com
The mechanism of secondary amine oxidation can vary. Some processes involve the formation of a carbinolamine intermediate which then gets oxidized. uomustansiriyah.edu.iq Other pathways might proceed through radical intermediates. researchgate.net Bioinspired catalyst systems, such as those using quinones, have also been developed for the aerobic dehydrogenation of secondary amines. nih.gov Ruthenium-based catalysts have been shown to be active for the aerobic oxidation of amines, although selectivity can be an issue. acs.org
Catalytic Activation and Directed Functionalization Strategies
Catalytic methods that activate otherwise inert chemical bonds offer powerful tools for molecular construction. The following sections explore the potential involvement of this compound in such transformations.
Palladium-Catalyzed Transformations
While direct studies on this compound are limited, the broader class of tert-butyl esters is frequently employed in palladium-catalyzed reactions. Palladium catalysis is a cornerstone of modern C-C and C-heteroatom bond formation. For example, palladium(II) can catalyze the oxidative coupling of tert-butyl 2-alkynylbenzoates with olefins, demonstrating the utility of the tert-butyl ester group in complex cyclizations. snnu.edu.cn More relevant to the amino acid structure, palladium catalysts facilitate the C-H arylation of carbonyl compounds. By using an α-amino acid as a transient directing group in conjunction with a 2-pyridone ligand, palladium can catalyze the direct β-C(sp³)–H arylation of tertiary aliphatic aldehydes. mdpi.comnih.gov
A notable application involving a related structure is the palladium-catalyzed carbonylative α-arylation of tert-butyl 2-cyanoacetate with (hetero)aryl bromides. researchgate.net This three-component coupling, followed by decarboxylation, yields valuable β-ketonitriles. The reaction's success hinges on the catalyst system, often a combination of a palladium source and a specialized ligand like Xantphos, and proceeds under mild basic conditions. researchgate.net
Table 1: Representative Palladium-Catalyzed Reactions of Related Ester Compounds
| Reactant Type | Catalyst/Ligand | Product Type | Reference |
|---|---|---|---|
| tert-Butyl 2-alkynylbenzoates | Palladium(II) | Isocoumarines | snnu.edu.cn |
| Tertiary aliphatic aldehydes | Pd(OAc)₂ / 2-Pyridone Ligand | β-Arylated aldehydes | mdpi.com |
| tert-Butyl 2-cyanoacetate | Pd / Xantphos | β-Ketonitriles | researchgate.net |
Iridium-Catalyzed Reactions
Specific research on the application of this compound in iridium-catalyzed reactions could not be identified in the available literature. Iridium catalysts are well-known for their unique reactivity, particularly in C-H activation and asymmetric hydrogenation, but examples involving this specific substrate have not been reported.
Ritter-Type Reactions and Related Transformations
The Ritter reaction is a classic method for synthesizing N-alkyl amides from a nitrile and a source of a stable carbocation, such as an alkene or an alcohol in the presence of a strong acid. wikipedia.orgmissouri.eduopenochem.org A significant modification of this reaction employs tert-butyl acetate as a convenient and scalable source for the tert-butyl cation. orgsyn.orgnih.gov The reaction proceeds by the in-situ generation of isobutylene from the decomposition of tert-butyl acetate with a strong acid like sulfuric acid. orgsyn.org This isobutylene then forms a tert-butyl cation, which is trapped by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion furnishes the N-tert-butyl amide. wikipedia.orgmissouri.edu
This methodology has a broad scope, applicable to aromatic, alkyl, and α,β-unsaturated nitriles. nih.gov While this compound itself is not the reagent in this reaction, the use of tert-butyl acetate highlights a key reactive pathway for tert-butyl esters under strong acid conditions. There are no documented instances of the propylamino group of this compound participating in or directing a Ritter-type transformation.
Table 2: Mentioned Chemical Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Subject of the article |
| Tert-butyl 2-alkynylbenzoates | Substrate in Pd-catalyzed coupling |
| tert-butyl tert-butanethiosulfinate | Product of enantioselective synthesis |
| tert-butyl 2-(1-hydroxyethyl)phenylcarbamate | Substrate for enzymatic kinetic resolution |
| Tert-butyl 2-cyanoacetate | Substrate in Pd-catalyzed arylation |
| tert-Butyl acetate | Reagent in Ritter reactions |
| N-tert-butyl amide | Product of Ritter reactions |
| Isobutylene | Intermediate in Ritter reactions |
| Xantphos | Ligand in Palladium catalysis |
| 2-Pyridone | Ligand in Palladium catalysis |
| Candida antarctica lipase (B570770) B (CAL-B) | Biocatalyst for kinetic resolution |
| Pseudomonas fluorescens lipase | Biocatalyst for kinetic resolution |
| Cyclohexanone monooxygenase | Biocatalyst for enantioselective synthesis |
| Sulfuric acid | Acid catalyst in Ritter reactions |
Applications of Tert Butyl 2 Propylamino Acetate in Advanced Organic Synthesis and Materials Science
Strategic Role as a Building Block in Complex Molecular Architectures
The unique combination of a reactive amine and a protected carboxylic acid ester within one molecule positions tert-butyl 2-(propylamino)acetate and its analogs as valuable synthons in multi-step organic synthesis. Chemists can utilize the amine for nucleophilic substitution or addition reactions and later reveal the carboxylic acid by removing the tert-butyl group under acidic conditions, enabling further transformations such as amide bond formation.
The structural framework provided by amino acid esters is fundamental in the development of therapeutic agents. While direct synthesis of major kinase inhibitors using this compound is not prominently documented, the use of structurally similar tert-butyl carboxylate-containing building blocks is a well-established strategy in the synthesis of kinase inhibitors. For instance, a highly functionalized 2-pyrrolidinone, specifically tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, has been synthesized from simple starting materials and serves as a key intermediate in creating a novel series of macrocyclic Tyk2 inhibitors. researchgate.net Tyrosine kinase 2 (Tyk2) is a member of the JAK kinase family and is a target for treating autoimmune diseases. researchgate.net The tert-butyl ester in these precursors is crucial for managing reactivity during the construction of the complex macrocyclic structure. researchgate.net
Similarly, in the field of antimicrobial research, compounds featuring alkylamino groups are of significant interest. For example, novel derivatives of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] have demonstrated marked antibacterial and antifungal properties. semanticscholar.org While not direct derivatives of this compound, these molecules highlight the importance of the dialkylamino functional group in achieving antimicrobial activity. The synthesis of complex antimicrobial agents, such as multivalent thiacalix peptide.comarene derivatives, often involves building blocks with amine functionalities to create structures with potent biological activity. nih.gov The use of protected amino acid derivatives allows for the controlled and sequential assembly of such complex molecules.
Table 1: Examples of Kinase Inhibitors Developed from Tert-butyl Ester Precursors
| Kinase Target | Precursor Type | Therapeutic Area |
|---|---|---|
| Tyk2 | Macrocyclic 2-pyrrolidinone with tert-butyl ester | Autoimmune Diseases |
| BMX and BTK | 5-acylamino-7-azaindoles from tert-butyl protected precursors | Cancer, Immunology |
| PI3 Kinase | Trisubstituted morpholinopyrimidines | Cancer |
The tert-butyl ester moiety is a critical protecting group in the synthesis of a wide range of APIs due to its stability against nucleophiles and reducing agents and its convenient removal under acidic conditions. thieme.de This strategy is frequently employed in the synthesis of complex intermediates for drugs. A prominent example is the synthesis of the azapeptide atazanavir, a protease inhibitor for HIV treatment, which utilizes a tert-butyl carbamate (B1207046) intermediate. acs.org
The synthesis of tert-butyl esters from free amino acids, which can be challenging due to solubility issues, has been advanced through new methods using catalysts like bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297). thieme.de This allows for the efficient production of key intermediates for pharmaceutical synthesis. The dual functionality of molecules like this compound, possessing both a nucleophilic amine and a protected acid, makes them ideal starting points for building the carbon skeleton of novel drug candidates.
Contributions to Polymer and Catalyst Synthesis
Beyond pharmaceuticals, the chemical properties of tert-butyl aminoacetates lend themselves to applications in materials science, particularly in the synthesis of functional polymers and the development of catalytic systems.
Tert-butyl esters, particularly tert-butyl methacrylate (tBMA), are important monomers in controlled polymerization techniques like group transfer polymerization (GTP). researchgate.net These methods are used to synthesize diblock copolymers, such as poly(alkyl methacrylate-b-t-butyl methacrylate). researchgate.net The significance of the tert-butyl ester group in these polymers is that it can be selectively removed after polymerization. This deprotection step, often achieved using acids like trifluoroacetic acid, converts the ester blocks into poly(methacrylic acid) blocks. researchgate.net This transformation dramatically alters the polymer's properties, turning a hydrophobic material into a hydrophilic, acidic, or amphiphilic block copolymer, which can be used as dispersants, surfactants, or for creating pH-responsive materials.
Another related monomer, poly[2-(tert-butylamino)ethyl methacrylate] (PTBAEMA), has been used to create materials with antibacterial properties. nih.gov This polymer can be grafted onto commodity plastics like polypropylene. The resulting material exhibits long-lasting antimicrobial activity because the polymer chains are anchored to the base material, preventing their release. nih.gov
In the realm of catalysis, compounds related to this compound contribute more to the reaction environment than to the catalyst structure itself. Tert-butyl acetate is recognized as a practical and more sustainable solvent for catalytic direct amidation reactions. rsc.orgresearchgate.net It offers improved solubility for polar substrates compared to non-polar solvents and is less hazardous. rsc.orgresearchgate.net
Furthermore, secondary amines are a crucial class of compounds used as catalysts for polymerization and curing of materials like epoxides and polyurethanes, and as corrosion inhibitors. google.com While this compound itself is not a primary example, its core structure—an unsymmetric secondary amine—is representative of the type of molecules used in these industrial applications. The synthesis of these amines often involves the reductive amination of aldehydes with a primary amine, such as tert-butylamine. google.com
Utility in Peptide Chemistry and Bio-Inspired Structures
The structural elements of this compound are highly relevant to the field of peptide synthesis and the construction of materials inspired by biological systems.
The tert-butyl (tBu) group is a cornerstone of modern peptide synthesis, particularly in the widely used 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. csic.es In this method, the growing peptide chain is anchored to a solid support, and amino acids are added one by one. To prevent unwanted side reactions, the reactive side chains of the amino acids must be protected. The tBu group is the preferred side-chain protecting group for amino acids with carboxyl or hydroxyl groups, such as aspartic acid, glutamic acid, serine, threonine, and tyrosine. peptide.comgoogle.com
This protection is considered "orthogonal" to the temporary Fmoc protection on the alpha-amino group. csic.es The Fmoc group is removed with a mild base (like piperidine) before adding the next amino acid, while the tBu group is stable to these conditions. At the end of the synthesis, all the tBu protecting groups are removed simultaneously with the cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA). peptide.com The stability of the tBu group under basic conditions and its clean removal with acid make it an indispensable tool for synthesizing complex peptides. peptide.com
The creation of bio-inspired materials often relies on the principle of self-assembly and programmed microstructures, using building blocks that can form complex architectures. Nature builds robust, lightweight, and functional materials from a limited set of simple components, like amino acids. nih.gov Synthetic chemists aim to replicate this by designing molecules that can be incorporated into larger structures with programmed properties. Protected amino acid derivatives, such as this compound, represent this class of building blocks. By controlling the sequence and interaction of these small molecules, it is possible to create novel polymers and materials that mimic the hierarchical and functional structures found in biology. nih.gov
Table 2: Use of Tert-butyl (tBu) Protecting Group in Fmoc Peptide Synthesis
| Amino Acid | Side Chain Functional Group | Role of tBu Protection |
|---|---|---|
| Aspartic Acid (Asp) | Carboxylic Acid | Prevents unwanted amide bond formation |
| Glutamic Acid (Glu) | Carboxylic Acid | Prevents unwanted amide bond formation |
| Serine (Ser) | Hydroxyl | Prevents acylation or other side reactions |
| Threonine (Thr) | Hydroxyl | Prevents acylation or other side reactions |
| Tyrosine (Tyr) | Phenolic Hydroxyl | Prevents acylation or other side reactions |
Scaffolds for Chiral Ligands and Peptide Nucleic Acids (PNAs)
The molecular framework of this compound makes it a valuable building block for creating sophisticated molecules with specific three-dimensional arrangements and functionalities.
While this compound itself is not chiral, its N-substituted glycine (B1666218) structure is a key component in the development of chiral ligands for asymmetric catalysis. N-substituted glycine derivatives are recognized for their importance as ligands in bioinorganic chemistry acs.org. The secondary amine can be incorporated into larger, more complex ligand structures. The tert-butyl group, with its significant steric bulk, can play a crucial role in creating a specific chiral environment around a metal center, which is essential for enantioselective transformations researchgate.netmdpi.com. For instance, derivatives of N-substituted amino acids are used as chiral auxiliaries to direct the stereochemical outcome of reactions, leading to the synthesis of enantiomerically pure α-amino acids researchgate.net. The propyl group on the nitrogen atom can also influence the steric and electronic properties of the resulting ligand, allowing for fine-tuning of its catalytic activity and selectivity acs.org.
Interactive Table: Properties of Related Chiral Ligand Scaffolds
| Ligand Scaffold Type | Key Structural Feature | Application in Asymmetric Synthesis | Reference |
| N-Aryl Glycine Derivatives | Axially chiral N-C bond | Enantioselective alkylation | researchgate.net |
| Cyclopentadienyl (Cp) Ligands | Chiral backbone fused to Cp ring | C-H bond functionalization | snnu.edu.cn |
| Schiff Base Complexes | Coordination to a metal center (e.g., Ni(II)) | Asymmetric synthesis of α-amino acids | researchgate.net |
Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit redalyc.orgnih.gov. This modification results in a neutral backbone, leading to stronger and more specific binding to complementary DNA and RNA sequences. The fundamental building blocks for PNA synthesis are monomers derived from N-(2-aminoethyl)glycine.
This compound shares the core structure of an N-substituted glycine ester, making it a relevant precursor for the synthesis of modified PNA monomers. In standard PNA synthesis, protecting groups are essential to prevent unwanted side reactions. The tert-butyl ester in this compound can serve as a protecting group for the carboxylic acid function. A widely used strategy in PNA monomer synthesis involves the use of the tert-butyloxycarbonyl (Boc) group to protect the terminal amine google.com. While the propyl group is not standard in the PNA backbone, the synthesis of backbone-modified PNAs is an active area of research to introduce new properties such as chirality, charge, or steric bulk redalyc.org. Therefore, structures analogous to this compound can be utilized to create novel PNA monomers with tailored characteristics.
Interactive Table: Protecting Groups in PNA Monomer Synthesis
| Protecting Group | Protected Functional Group | Cleavage Condition | Purpose | Reference |
| Tert-butyloxycarbonyl (Boc) | N-terminal amine | Acidic (e.g., TFA) | Stepwise monomer addition | google.com |
| Benzyloxycarbonyl (Cbz or Z) | Exocyclic amines of nucleobases | Acidic | Base protection | google.com |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | N-terminal amine | Basic (e.g., piperidine) | Orthogonal protection strategy | google.com |
Synthesis of Modified Peptides and Amino Acid Conjugates
The chemical handles present in this compound, namely the secondary amine and the tert-butyl ester, are instrumental in the synthesis of modified peptides and amino acid conjugates.
In peptide synthesis, protecting the carboxylic acid group of an amino acid is crucial to prevent it from reacting during the coupling of the next amino acid in the sequence. The tert-butyl ester is a commonly employed protecting group for this purpose due to its stability under various reaction conditions and its selective removal under acidic conditions, typically with trifluoroacetic acid (TFA) google.com. This strategy avoids side reactions that can occur with other deprotection methods like alkaline hydrolysis google.com.
The N-propyl group in this compound introduces a modification to the standard glycine structure. The incorporation of N-alkylated amino acids into peptides is a strategy to enhance their conformational stability, metabolic resistance, and cell permeability. While direct use of this compound in peptide synthesis is not extensively documented, its structure is representative of the N-alkylated amino acid esters that are valuable in creating peptides with modified backbones and potentially improved therapeutic properties researchgate.netunibo.it.
Interactive Table: C-Terminal Protecting Groups in Peptide Synthesis
| Protecting Group | Chemical Structure | Cleavage Conditions | Advantages | Reference |
| Tert-butyl ester | -COOC(CH3)3 | Strong acid (e.g., TFA) | Stable to many reagents, avoids racemization | google.com |
| Methyl ester | -COOCH3 | Saponification (base) | Simple to introduce | General Knowledge |
| Benzyl (B1604629) ester | -COOCH2C6H5 | Hydrogenolysis | Orthogonal to acid-labile groups | General Knowledge |
Amino acid conjugates are formed by linking amino acids to other molecules, such as drugs, imaging agents, or natural compounds, to improve their properties, for example, by enhancing solubility or enabling targeted delivery mdpi.com. The synthesis of these conjugates often involves the use of amino acids with protected functional groups to ensure selective bond formation.
The tert-butyl ester in this compound provides robust protection for the carboxyl group, allowing the secondary amine to be used for conjugation to a target molecule. Following conjugation, the tert-butyl group can be removed under acidic conditions to reveal the carboxylic acid, which can then be further modified or may be important for the biological activity of the final conjugate mdpi.com. For instance, curcumin-amino acid conjugates have been synthesized using tert-butyl protected amino acids, followed by deprotection with TFA mdpi.com. This highlights the utility of the tert-butyl ester in facilitating the synthesis of complex amino acid conjugates.
Emerging Applications in Specialty Chemical Production
While specific large-scale applications of this compound in specialty chemical production are not yet widely established, its structural features suggest potential uses in several niche areas. As a bifunctional molecule, it can serve as an intermediate in the synthesis of more complex specialty chemicals. The secondary amine allows for reactions such as alkylation, acylation, and arylation, while the tert-butyl ester can be hydrolyzed to a carboxylic acid. This dual reactivity makes it a candidate for the production of surfactants, corrosion inhibitors, and as a building block for agrochemicals or pharmaceuticals. The N-propyl group can impart specific solubility and surface-active properties to the final products. Further research and development may uncover more defined roles for this compound in the specialty chemicals market.
Advanced Analytical Characterization Techniques for Research on Tert Butyl 2 Propylamino Acetate
High-Resolution Spectroscopic Methods for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For Tert-butyl 2-(propylamino)acetate, ¹H and ¹³C NMR spectra offer definitive proof of its structure by identifying the various proton and carbon environments.
The ¹H NMR spectrum is expected to show distinct signals for the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene (B1212753), and a triplet for the methylene group attached to the nitrogen), a singlet for the methylene group of the acetate (B1210297) backbone, and a characteristic sharp, intense singlet for the nine equivalent protons of the tert-butyl ester group. nih.gov The integration of these signals provides a quantitative ratio of the protons in each unique environment.
The ¹³C NMR spectrum complements the proton data by showing a unique signal for each carbon atom in a different electronic environment. Key signals would confirm the presence of the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the distinct carbons of the propyl chain and the acetate backbone. While specific experimental data for this exact compound is not widely published, predicted chemical shifts based on its structure and data from analogous compounds provide a reliable reference for structural confirmation. drugbank.comhmdb.ca
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Propyl-CH₃ | ~0.9 (triplet) | ~11 |
| Propyl-CH₂ | ~1.5 (sextet) | ~23 |
| N-CH₂ (Propyl) | ~2.5 (triplet) | ~51 |
| N-H | Variable (broad singlet) | - |
| N-CH₂ (Acetate) | ~3.3 (singlet) | ~53 |
| C=O (Ester) | - | ~171 |
| O-C(CH₃)₃ | - | ~81 |
| O-C(CH₃)₃ | ~1.45 (singlet) | ~28 |
Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds like tert-butyl acetate and other N-alkylated amino acid esters. Actual values may vary depending on the solvent and experimental conditions.
Mass spectrometry (MS) is a crucial tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. For this compound, with a molecular weight of 173.26 g/mol , high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. sigmaaldrich.com
In research settings, MS is invaluable for monitoring the progress of a synthesis reaction in real-time. For instance, during the synthesis of this compound, MS can be used to track the disappearance of starting materials and the appearance of the desired product.
Electron Ionization (EI) or softer ionization techniques like Chemical Ionization (CI) and Electrospray Ionization (ESI) can be employed. The resulting mass spectrum typically shows a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺). The fragmentation pattern is also highly informative for structural confirmation. Common fragmentation pathways for this molecule would include the loss of the tert-butyl group (a loss of 57 Da) and cleavage at the C-N bond or ester group, providing further evidence of the compound's identity. gcms.cz
Table 2: Expected Mass Spectrometry Fragments for this compound
| Ion | Proposed Structure | m/z (Mass/Charge Ratio) |
| [M+H]⁺ | C₉H₂₀NO₂⁺ | 174.15 |
| [M-C₄H₉]⁺ | C₅H₁₀NO₂⁺ | 116.07 |
| [C₄H₉]⁺ | tert-butyl cation | 57.07 |
| [C₃H₇NHCH₂]⁺ | Propylaminomethyl cation | 72.08 |
Chromatographic Separations for Purity and Isomer Analysis
Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is a highly effective method for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. nih.gov
For analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. A mid-polarity column would be suitable for this amine-containing ester. As components elute from the column, they enter the mass spectrometer, which generates a mass spectrum for each component. This allows for positive identification by comparing the obtained spectrum to a library or the fragmentation pattern discussed previously. nih.gov The area under the GC peak is proportional to the amount of the compound, enabling quantitative analysis and purity determination. nih.gov
Table 3: Illustrative GC-MS Analytical Parameters
| Parameter | Condition |
| GC Column | Mid-polarity (e.g., 5% Phenyl-Methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 70°C, ramp to 280°C |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Scan Range | 40-400 m/z |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile or thermally sensitive compounds. lgcstandards.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a solvent like acetonitrile (B52724) or methanol.
To ensure good peak shape and retention for the basic amine, an acid modifier such as trifluoroacetic acid (TFA) is often added to the mobile phase. Detection can be achieved using a UV detector if the compound has a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).
While this compound itself is an achiral molecule, HPLC is the premier technique for chiral resolution. If a chiral center were introduced into the molecule, specialized chiral stationary phases (CSPs) could be used to separate the resulting enantiomers. nih.gov This is critical in pharmaceutical research, where enantiomers often have different biological activities.
Chemical Derivatization Strategies for Enhanced Analytical Detection
Chemical derivatization involves modifying a compound chemically to produce a new compound with properties that are more suitable for a specific analytical technique. For this compound, derivatization is primarily used to improve its volatility for GC analysis or to enhance its detectability in HPLC. lgcstandards.comepa.gov
The secondary amine in the molecule is a prime target for derivatization. It can be acylated or silylated to increase volatility and thermal stability for GC-MS analysis. For example, reacting the compound with an acetylating agent like acetic anhydride (B1165640) would yield Tert-butyl 2-[acetyl(propyl)amino]acetate, a less polar and more volatile derivative. nih.gov Using fluorinated reagents, such as trifluoroacetic anhydride (TFAA), can significantly improve detection sensitivity with an electron capture detector (ECD). For HPLC, derivatization with a UV-active or fluorescent tag can be employed if the original molecule lacks a suitable chromophore, allowing for highly sensitive detection. bldpharm.com
Table 4: Common Derivatization Strategies for this compound
| Reagent | Target Functional Group | Purpose | Resulting Moiety |
| Acetic Anhydride | Secondary Amine | Increase volatility for GC | Acetyl group |
| Trifluoroacetic Anhydride (TFAA) | Secondary Amine | Enhance GC-ECD detection | Trifluoroacetyl group |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Secondary Amine | Increase volatility for GC | Trimethylsilyl (TMS) group |
| Dansyl Chloride | Secondary Amine | Add fluorescent tag for HPLC | Dansyl group |
In-situ/Operando Characterization Techniques for Reaction Monitoring
Understanding the kinetics, mechanisms, and pathways of reactions involving this compound is fundamental for process optimization and control. In-situ and operando spectroscopic techniques are invaluable tools for real-time monitoring of chemical transformations as they occur, providing dynamic information without the need for sample extraction. mt.comwikipedia.org The term "operando," derived from the Latin for "working," signifies that the characterization is performed while the reaction is under true process conditions. wikipedia.orgnih.gov
The synthesis of this compound typically involves the N-alkylation of a primary amine or the esterification of the corresponding amino acid. acsgcipr.orgresearchgate.net In-situ/operando techniques can track the consumption of reactants, the formation of intermediates, and the generation of the final product in real-time.
Applicable In-situ/Operando Techniques:
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for monitoring changes in functional groups during a reaction. mt.comyoutube.comnih.gov For the synthesis of this compound, in-situ FTIR can be used to follow the disappearance of the N-H stretch of the primary amine reactant and the appearance of the C-N stretch of the secondary amine product. Similarly, in an esterification reaction, the consumption of the carboxylic acid (O-H stretch) and the formation of the ester (C=O stretch) can be monitored. researchgate.net
In-situ Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for monitoring reactions in aqueous media. It can be employed to track changes in the molecular vibrations of reactants and products, offering insights into reaction progress and catalyst behavior. researchgate.netyoutube.com
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed structural information about the species present in a reaction mixture over time. nih.gov For the synthesis of this compound, changes in the chemical shifts of protons and carbons adjacent to the reacting centers can be monitored to determine reaction kinetics and identify intermediates.
Illustrative Data from In-situ FTIR Monitoring of a Hypothetical N-alkylation Reaction:
The following table presents hypothetical data that could be obtained from the in-situ FTIR monitoring of the synthesis of this compound via N-alkylation.
| Time (minutes) | Reactant A (Primary Amine) Peak Intensity (arbitrary units) | Product (this compound) Peak Intensity (arbitrary units) |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 20 | 0.50 | 0.50 |
| 30 | 0.25 | 0.75 |
| 40 | 0.05 | 0.95 |
| 50 | <0.01 | >0.99 |
This table represents a simplified, illustrative dataset to demonstrate the type of information obtainable from in-situ reaction monitoring.
By analyzing the concentration profiles of reactants and products over time, detailed kinetic models can be developed. This information is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. Furthermore, the detection of transient intermediates can provide valuable mechanistic insights into the reaction pathway. spectroscopyonline.com
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-butyl 2-(propylamino)acetate in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For eye protection, select equipment certified under NIOSH (US) or EN 166 (EU) standards .
- Respiratory Protection: In low-exposure environments, use P95 filters; for higher-risk scenarios (e.g., aerosol generation), employ OV/AG/P99 or ABEK-P2 respirators .
- Environmental Controls: Avoid drainage system contamination. Implement fume hoods for volatile handling and ensure proper waste disposal per local regulations .
Q. How can researchers optimize the synthesis of this compound as an intermediate in organic reactions?
- Methodological Answer:
- Reaction Design: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing substituents. Optimize solvent choice (e.g., acetonitrile or ethyl acetate) and temperature (e.g., 90°C for 20 hours) to improve yield .
- Purification: Employ column chromatography with silica gel and confirm purity via HPLC or NMR. Note that commercial suppliers like Sigma-Aldrich may not provide analytical data, necessitating in-house validation .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer:
- Structural Confirmation: Use H/C NMR to verify the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and propylamino moiety (δ ~2.5–3.0 ppm for NH and CH) .
- Mass Spectrometry: High-resolution MS (HRMS) can confirm molecular weight (e.g., CHNO, theoretical MW 173.14) and detect impurities .
Advanced Research Questions
Q. How should researchers address contradictions in safety data for this compound derivatives?
- Methodological Answer:
- Data Reconciliation: Compare hazard classifications across sources. For example, while ChemScene LLC classifies tert-butyl carbamates as non-hazardous , Key Organics emphasizes treating undercharacterized compounds as toxic until proven otherwise .
- Risk Assessment: Conduct in vitro toxicity screening (e.g., Ames test for mutagenicity) and consult regulatory guidelines (e.g., GHS) to resolve discrepancies .
Q. What experimental strategies are recommended for studying the biological activity of this compound derivatives?
- Methodological Answer:
- In Vitro Assays: Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Mechanistic Probes: Derivatize the propylamino group with fluorescent tags (e.g., FITC) to track cellular uptake via confocal microscopy .
Q. How can researchers mitigate the lack of ecotoxicological data for this compound?
- Methodological Answer:
- Predictive Modeling: Use tools like EPI Suite to estimate biodegradation (e.g., BIOWIN scores) or bioaccumulation potential (log Kow) .
- Experimental Testing: Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to fill data gaps .
Q. What strategies enhance the stability of this compound under varying storage conditions?
- Methodological Answer:
- Stability Studies: Store at –20°C under nitrogen to prevent hydrolysis. Monitor degradation via LC-MS over 6–12 months and identify byproducts (e.g., tert-butanol or acetic acid derivatives) .
- Formulation: Encapsulate in cyclodextrins or lipid nanoparticles to improve aqueous solubility and shelf life .
Q. How can computational methods aid in designing this compound derivatives with tailored properties?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzyme active sites) using software like GROMACS. Focus on substituent effects (e.g., fluorophenyl groups for enhanced binding) .
- QSAR Modeling: Develop quantitative structure-activity relationships to predict logP, solubility, or toxicity based on substituent electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
